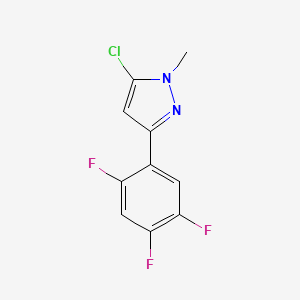
5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group, a methyl group, and a trifluorophenyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and catalyst selection, is crucial to achieve high efficiency and scalability.
化学反応の分析
Types of Reactions
5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of pyrazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound may find use in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluorophenyl group can enhance its binding affinity and selectivity for certain targets, influencing its overall pharmacological profile.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: A pyrazole derivative with anti-inflammatory properties.
3,5-Dimethyl-1-phenylpyrazole: Known for its use in the synthesis of various pharmaceuticals.
4-Chloro-3,5-dimethyl-1-phenylpyrazole: Another chloro-substituted pyrazole with potential biological activity.
Uniqueness
5-Chloro-1-methyl-3-(2,4,5-trifluorophenyl)-1H-pyrazole is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable scaffold for further research and development.
特性
分子式 |
C10H6ClF3N2 |
|---|---|
分子量 |
246.61 g/mol |
IUPAC名 |
5-chloro-1-methyl-3-(2,4,5-trifluorophenyl)pyrazole |
InChI |
InChI=1S/C10H6ClF3N2/c1-16-10(11)4-9(15-16)5-2-7(13)8(14)3-6(5)12/h2-4H,1H3 |
InChIキー |
NXFZIQQNPCPLNW-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=CC(=C(C=C2F)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone](/img/structure/B13693355.png)
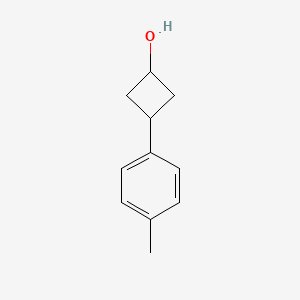
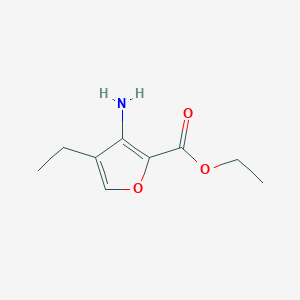
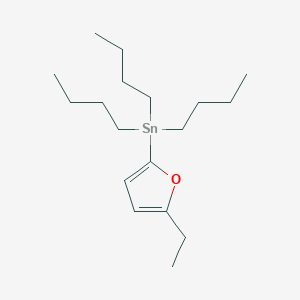
![2-[[3-(2-Benzimidazolyl)-2-pyridyl]thio]-N-cyclohexylacetamide](/img/structure/B13693381.png)
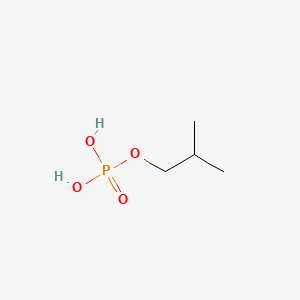
![5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)

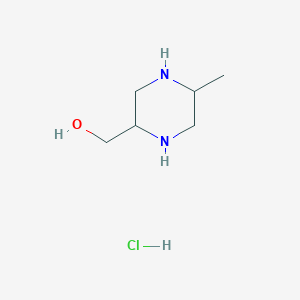

![2-Amino-8-fluoro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13693426.png)

